(3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15F2N3O2S and its molecular weight is 375.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- A study by Mallesha and Mohana (2014) on related 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives highlighted their synthesis and evaluated their in vitro antibacterial and antifungal activities. Certain compounds among these derivatives exhibited significant antimicrobial activity against tested pathogenic strains, suggesting the potential utility of similar structures in antimicrobial research (Mallesha & Mohana, 2014).
Synthesis and Structural Analysis
- The synthesis and thermal, optical, etching, and structural studies of a related compound were explored by Karthik et al. (2021), demonstrating the compound's stability and potential for various applications, including electronic and photonic materials (Karthik et al., 2021).
Enzyme Inhibitory Activities
- Cetin et al. (2021) designed and evaluated thiophene-based heterocyclic compounds for their in vitro enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This research suggests that compounds with similar structural features could serve as leads for the development of enzyme inhibitors (Cetin et al., 2021).
Electronic and Photophysical Properties
- Woydziak et al. (2012) described the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones, emphasizing the enhancement of photostability and spectroscopic properties due to fluorination. This research underscores the importance of structural modification in developing novel materials with improved performance (Woydziak et al., 2012).
Antiinflammatory and Antibacterial Agents
- A study on novel pyrazoline derivatives by Ravula et al. (2016) highlighted the synthesis and biological evaluation of these compounds as antiinflammatory and antibacterial agents. The study's findings indicate the potential of structurally related compounds for pharmaceutical applications (Ravula et al., 2016).
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c19-13-6-5-11(9-14(13)20)18(24)23-7-1-3-12(10-23)16-21-22-17(25-16)15-4-2-8-26-15/h2,4-6,8-9,12H,1,3,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQVVSFYGLQEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)C3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.